

Furcellaran: A Novel Polysaccharide for Advanced Plant Tissue Culture Media

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Compound of Interest

Compound Name: *Furcellaran*

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Abstract

Furcellaran, a sulfated polysaccharide extracted from the red algae *Furcellaria lumbricalis*, is emerging as a promising alternative to traditional gelling agents in plant tissue culture. Its unique gelling, stabilizing, and biocompatible properties offer significant potential for enhancing micropropagation, callus culture, and secondary metabolite production. This document provides detailed application notes and protocols for the utilization of **furcellaran** as a gelling agent and as a source of oligosaccharides for elicitation in plant cell cultures.

Introduction

Plant tissue culture is a cornerstone of modern biotechnology, enabling rapid clonal propagation, genetic modification, and the production of valuable secondary metabolites. The success of these techniques is critically dependent on the composition of the culture medium, particularly the gelling agent, which provides physical support to the explants. For decades, agar has been the gelling agent of choice. However, its variable quality and high cost have prompted a search for effective alternatives.

Furcellaran, a natural colloid, presents itself as a viable and potentially superior substitute.^[1] It is a polysaccharide composed mainly of D-galactose, 3,6-anhydro-D-galactose, and their sulfate esters.^[1] This composition allows it to form strong, thermo-reversible gels, making it suitable for a wide range of plant tissue culture applications.^[2] Furthermore, the oligosaccharides derived from **furcellaran** can act as elicitors, stimulating defense responses and enhancing the production of secondary metabolites in plant cells.^{[3][4][5]}

This report details the application of **furcellaran** in plant tissue culture media, providing protocols for its use as a gelling agent and for the preparation and application of **furcellaran**-derived oligosaccharides as elicitors.

Furcellaran as a Gelling Agent

Furcellaran offers several advantages over traditional gelling agents like agar. It forms clear, strong gels at relatively low concentrations, which can facilitate the observation of culture development and reduce costs. The gel strength of **furcellaran** can be modulated by the concentration of potassium salts, offering a degree of control not readily available with other agents.^[1]

Comparative Performance of Gelling Agents

While direct comparative studies of **furcellaran** against other gelling agents in plant tissue culture are limited, data from studies on other alternative gelling agents provide a basis for understanding its potential. The following table summarizes typical concentration ranges and characteristics of various gelling agents.

Gelling Agent	Typical Concentration (g/L)	Gel Strength	Clarity	Cost Comparison (relative to Agar)	Key Characteristics
Agar	6 - 10	High	Opaque	1x	Standard gelling agent, can contain impurities.[6] [7]
Gellan Gum	2 - 4	High	Clear	Lower	Requires cations for gelling, can be brittle.[6]
Xanthan Gum	~10	Moderate	Opaque	Lower	Forms viscous solutions.
Furcellaran	5 - 10 (estimated)	High	Clear to slightly opaque	Potentially Lower	Gel strength is influenced by potassium ions.[1]

Experimental Protocol: Preparation of Furcellaran-Based Plant Tissue Culture Medium

This protocol outlines the steps for preparing a standard Murashige and Skoog (MS) medium gelled with **furcellaran**.

Materials:

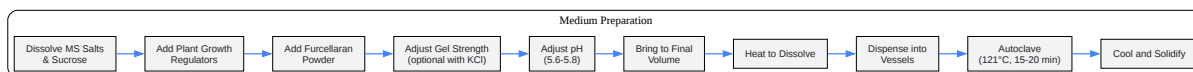
- Murashige and Skoog (MS) basal salt mixture
- Sucrose
- **Furcellaran** powder

- Plant growth regulators (e.g., auxins, cytokinins) as required
- Potassium chloride (KCl) solution (1M)
- Distilled or deionized water
- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
- Autoclavable culture vessels

Procedure:

- **Dissolve Basal Salts and Sucrose:** In a beaker, dissolve the MS basal salt mixture and sucrose in approximately 80% of the final volume of distilled water.
- **Add Plant Growth Regulators:** Add the required plant growth regulators from stock solutions.
- **Incorporate **Furcellaran**:** Slowly add the **furcellaran** powder to the solution while stirring continuously to prevent clumping.
- **Adjust Gel Strength (Optional):** To increase gel strength, add KCl solution dropwise to the desired concentration (e.g., 10-40 mM).
- **Adjust pH:** Adjust the pH of the medium to the desired level (typically 5.6-5.8) using HCl or NaOH.
- **Final Volume:** Bring the medium to the final volume with distilled water.
- **Heating and Sterilization:** Gently heat the medium while stirring until the **furcellaran** is completely dissolved. Dispense the medium into culture vessels and sterilize by autoclaving at 121°C for 15-20 minutes.
- **Cooling and Solidification:** Allow the medium to cool and solidify in a sterile environment.

Workflow for Preparing **Furcellaran**-Based Medium



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Caption: Workflow for preparing a **furcellaran**-based plant tissue culture medium.

Furcellaran-Derived Oligosaccharides as Elicitors

Oligosaccharides derived from the partial hydrolysis of polysaccharides like **furcellaran** can act as potent elicitors, triggering defense responses in plant cells and leading to the enhanced production of secondary metabolites.[3][4] These sulfated oligosaccharides are recognized by plant cell receptors, initiating a signaling cascade that activates defense-related genes.

Experimental Protocol: Preparation and Application of Furcellaran Oligosaccharides

This protocol describes the generation of **furcellaran** oligosaccharides and their application to a plant cell suspension culture.

Materials:

- **Furcellaran** powder
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Ethanol
- Dialysis tubing (MWCO 1 kDa)
- Plant cell suspension culture (e.g., *Nicotiana tabacum*)

- Sterile flasks
- Shaker incubator

Procedure:

Part 1: Preparation of **Furcellaran** Oligosaccharides

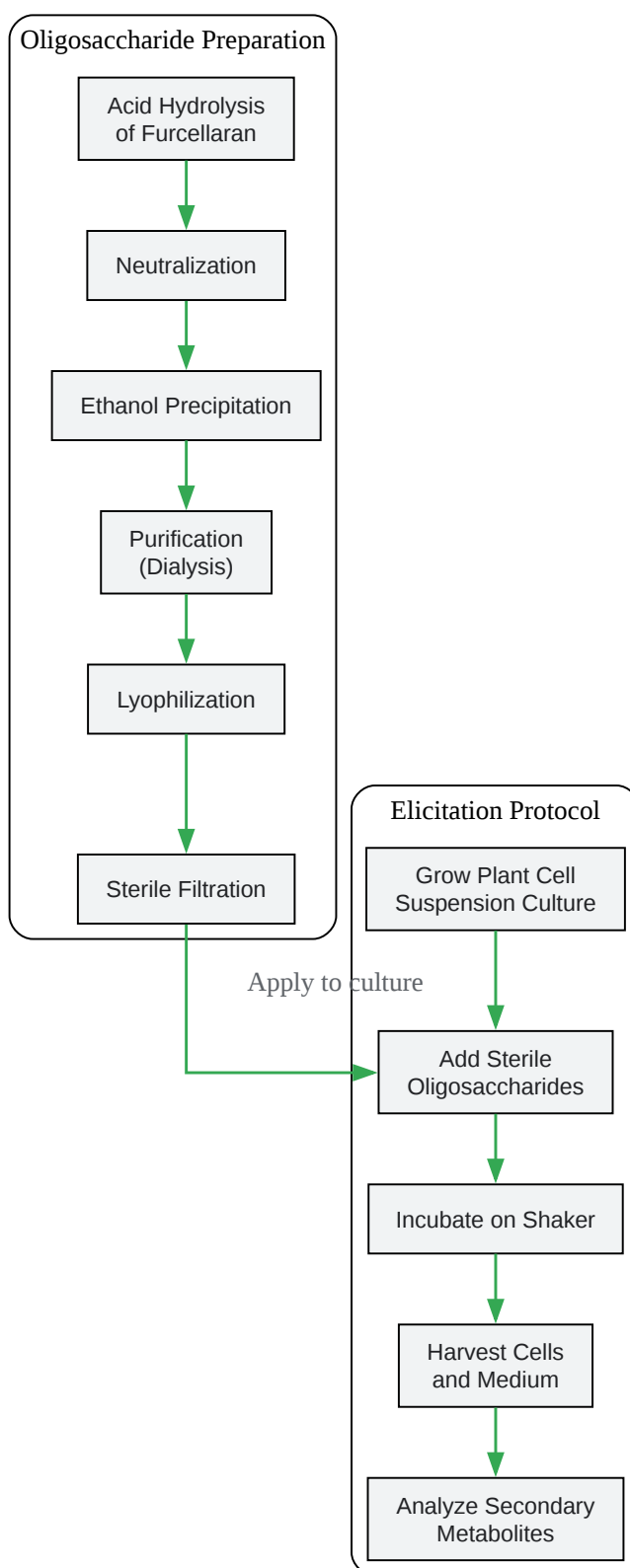
- **Acid Hydrolysis:** Prepare a 1% (w/v) solution of **furcellaran** in distilled water. Adjust the pH to 2.5 with HCl. Heat the solution at 80°C for 1-2 hours to induce partial hydrolysis.
- **Neutralization:** Cool the solution and neutralize it to pH 7.0 with NaOH.
- **Precipitation:** Add three volumes of cold ethanol to precipitate the larger polysaccharide fragments. Centrifuge to pellet the precipitate and collect the supernatant containing the oligosaccharides.
- **Purification:** Concentrate the supernatant by rotary evaporation. Purify the oligosaccharides by dialysis against distilled water for 48 hours using a 1 kDa MWCO membrane to remove monosaccharides and salts.
- **Lyophilization:** Lyophilize the dialyzed solution to obtain a dry powder of **furcellaran** oligosaccharides.
- **Sterilization:** Dissolve the oligosaccharide powder in distilled water to the desired stock concentration and sterilize by filtration through a 0.22 µm filter.

Part 2: Elicitation of Plant Cell Suspension Culture

- **Culture Preparation:** Grow the plant cell suspension culture in a suitable liquid medium to the mid-logarithmic growth phase.
- **Elicitor Addition:** Aseptically add the sterile **furcellaran** oligosaccharide solution to the cell culture to achieve the desired final concentration (e.g., 50, 100, 200 mg/L).
- **Incubation:** Incubate the elicited culture on a shaker at the appropriate speed and temperature for the desired period (e.g., 24, 48, 72 hours).

- Analysis: Harvest the cells and the medium separately. Analyze for the production of the target secondary metabolites using appropriate analytical techniques (e.g., HPLC, GC-MS).

Workflow for Elicitation with **Furcellaran** Oligosaccharides

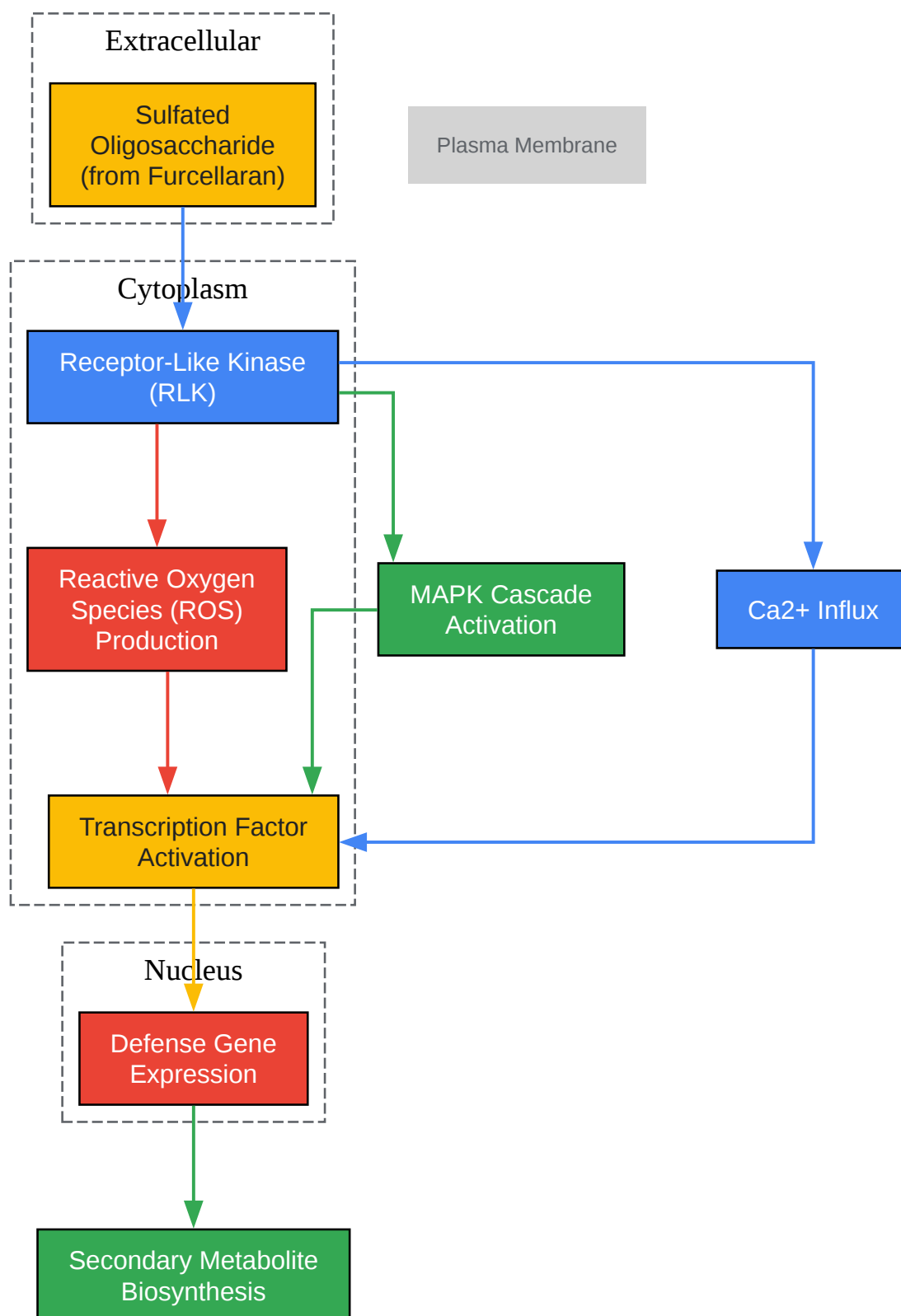


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Caption: Workflow for the preparation of **furcellaran** oligosaccharides and their application as elicitors.

Putative Signaling Pathway of Sulfated Oligosaccharide Elicitors

The recognition of sulfated oligosaccharides at the plasma membrane by receptor-like kinases (RLKs) is thought to initiate a signaling cascade. This cascade often involves the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and changes in intracellular calcium ion concentrations. These signaling events ultimately lead to the activation of transcription factors that regulate the expression of defense-related genes, including those involved in the biosynthesis of secondary metabolites.



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Caption: A putative signaling pathway initiated by sulfated oligosaccharide elicitors in plant cells.

Conclusion

Furcellaran holds considerable promise as a versatile component in plant tissue culture media. Its application as a gelling agent offers a cost-effective and controllable alternative to agar, while its derived oligosaccharides provide a powerful tool for enhancing the production of valuable secondary metabolites. Further research is warranted to optimize **furcellaran** concentrations for specific plant species and to fully elucidate the signaling pathways involved in elicitation. The protocols provided herein serve as a foundational guide for researchers and professionals in the field to explore the benefits of this novel polysaccharide.

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